
8-Bromo-1-(difluoromethoxy)isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-1-(difluoromethoxy)isoquinoline is a chemical compound that belongs to the class of isoquinolines Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring This particular compound is characterized by the presence of a bromine atom at the 8th position and a difluoromethoxy group at the 1st position of the isoquinoline ring
Métodos De Preparación
The synthesis of 8-Bromo-1-(difluoromethoxy)isoquinoline typically involves several steps, starting from readily available precursors. One common synthetic route includes the bromination of isoquinoline followed by the introduction of the difluoromethoxy group. The reaction conditions often involve the use of bromine or bromine-containing reagents and a suitable solvent. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
8-Bromo-1-(difluoromethoxy)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form tetrahydroisoquinoline derivatives.
Addition Reactions: The difluoromethoxy group can participate in addition reactions with electrophiles or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
8-Bromo-1-(difluoromethoxy)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties, such as light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 8-Bromo-1-(difluoromethoxy)isoquinoline involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but they likely include interactions with cellular signaling pathways and metabolic processes.
Comparación Con Compuestos Similares
8-Bromo-1-(difluoromethoxy)isoquinoline can be compared with other similar compounds, such as:
4-Bromo-1-(difluoromethoxy)isoquinoline: This compound has the bromine atom at the 4th position instead of the 8th position, leading to different chemical properties and reactivity.
1-(Difluoromethoxy)isoquinoline:
Fluorinated Isoquinolines: These compounds have fluorine atoms at various positions on the isoquinoline ring, providing unique biological activities and physical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H6BrF2NO |
|---|---|
Peso molecular |
274.06 g/mol |
Nombre IUPAC |
8-bromo-1-(difluoromethoxy)isoquinoline |
InChI |
InChI=1S/C10H6BrF2NO/c11-7-3-1-2-6-4-5-14-9(8(6)7)15-10(12)13/h1-5,10H |
Clave InChI |
SWQLTHLCLFZJBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)C(=NC=C2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


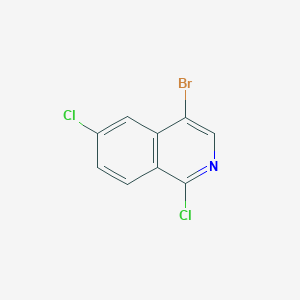
![4,9-Dimethyl-2-(thiophen-2-YL)indeno[2,1-B]pyran](/img/structure/B11849157.png)



![2-(Thiophen-2-YL)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11849184.png)
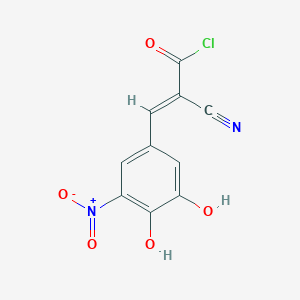
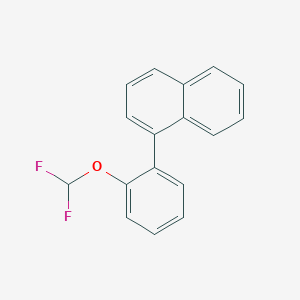
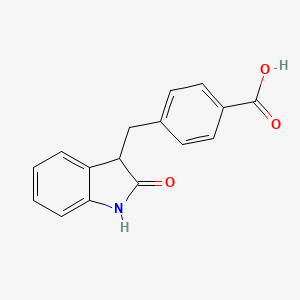
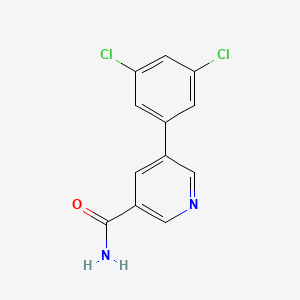
![2-(1-{Dimethyl[(trimethylsilyl)methyl]silyl}ethenyl)cyclohexan-1-ol](/img/structure/B11849208.png)
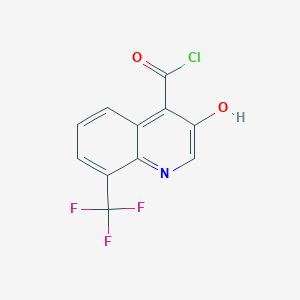
![5-Chloro-2-[(naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11849217.png)
![6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid](/img/structure/B11849247.png)
